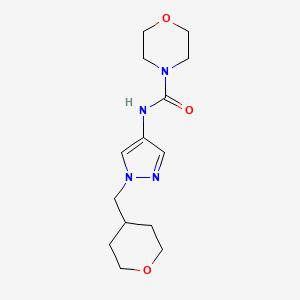

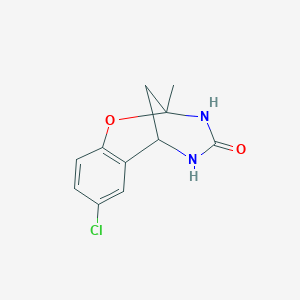

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)morpholine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)morpholine-4-carboxamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the tetrahydro-2H-pyran ring and the pyrazole carboxamide moiety are present in the compounds discussed. These structural features are often seen in molecules that interact with biological targets, such as cannabinoid receptors or have potential antiviral properties .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of the pyrazole ring followed by the introduction of various substituents that can modulate the compound's biological activity. For instance, the synthesis of N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides involves the preparation of a tetrahydro-2H-pyran ring which is then attached to a carbazole moiety . Similarly, the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides uses a TBTU-mediated reaction, indicating that coupling reactions are a common strategy in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of compounds with similar features often includes a balance between rigidity and flexibility, which can influence their interaction with biological targets. The crystal structure of a related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, shows that it belongs to the monoclinic system, which may suggest how the compound of interest could crystallize . The orientation of substituents around the core structure can significantly affect the molecule's biological activity.

Chemical Reactions Analysis

The chemical reactions involving pyrazole carboxamides often include nucleophilic substitutions and coupling reactions, as seen in the synthesis of related compounds . The reactivity of the carboxamide group can be exploited to introduce various substituents, which can be used to fine-tune the properties of the compound. The unexpected formation of a pyrazoline ring in the synthesis of a related compound indicates that under certain conditions, cyclization reactions can occur, leading to different structural motifs .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups and overall structure. For example, the presence of a tetrahydro-2H-pyran ring can affect the lipophilicity and solubility of the molecule . The introduction of a morpholine ring, as seen in the title compound, can also impact the compound's basicity and hydrogen bonding potential. The low CNS penetration of a related compound suggests that structural modifications can be used to target peripheral receptors while minimizing central side effects .

科学的研究の応用

Synthesis and Characterization

Development of Novel Heterocyclic Compounds

Research has been conducted on the synthesis of novel heterocyclic compounds, including pyrazole, pyrimidine, and morpholine derivatives. These efforts aim at exploring their potential applications in various fields such as materials science, catalysis, and as intermediates in the synthesis of more complex molecules. For example, studies on thioxopyrimidine derivatives and their intramolecular cyclization processes have yielded a diverse range of heterocyclic compounds, highlighting the versatility of these chemical frameworks in synthetic chemistry (Ho & Suen, 2013).

Molecular Interactions and Binding Studies

Molecular Interaction Studies

Investigations into the molecular interactions of similar compounds, particularly those containing pyrazole and morpholine rings, with biological targets such as receptors, have been carried out to understand their binding mechanisms. This research is crucial for the design of molecules with specific biological activities, including potential therapeutic agents. For instance, studies on cannabinoid receptor antagonists provide detailed insights into the conformational preferences of these molecules and their interactions with the receptor sites, aiding in the development of selective antagonists for therapeutic use (Shim et al., 2002).

Material Science and Nanotechnology

Synthesis of Complex Metal Complexes

Research into the synthesis of metal complexes involving heterocyclic ligands, including those related to pyrazole and morpholine derivatives, has been explored for their potential applications in material science and as catalysts in various chemical reactions. These studies contribute to the development of new materials with novel properties for technological applications. For example, the synthesis and characterization of tetranuclear Cu(II) and Ni(II) complexes with heterocycle-based ligands have been reported, with investigations into their magnetic properties and potential applications in molecular electronics (Mandal et al., 2011).

特性

IUPAC Name |

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3/c19-14(17-3-7-21-8-4-17)16-13-9-15-18(11-13)10-12-1-5-20-6-2-12/h9,11-12H,1-8,10H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMJACPORTWEEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=C(C=N2)NC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)morpholine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2515841.png)

methylidene]amino}benzene](/img/structure/B2515844.png)

![N-(3-fluoro-4-methylphenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2515845.png)

![N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide](/img/structure/B2515849.png)

![2-(2-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2515850.png)

![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2515852.png)

![Dimethyl 2-({[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonothioyl}amino)terephthalate](/img/structure/B2515859.png)

![(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2515862.png)

![ethyl 2-((1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)-2-oxoacetate](/img/structure/B2515864.png)